molecular formula C20H24ClN3O4S B2513222 3-chloro-2-methyl-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234887-03-6

3-chloro-2-methyl-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2513222
CAS No.: 1234887-03-6
M. Wt: 437.94
InChI Key: ATEZCSIDFIAUND-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24ClN3O4S and its molecular weight is 437.94. The purity is usually 95%.
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Biological Activity

3-Chloro-2-methyl-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The compound can be described by the following structural formula:

C18H23ClN2O3S\text{C}_{18}\text{H}_{23}\text{ClN}_2\text{O}_3\text{S}

This structure includes a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and antitumor effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including compounds structurally related to this compound. For instance, piperidine derivatives have shown significant cytotoxic effects in various cancer cell lines. A notable study reported that certain piperidine compounds induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity than the reference drug bleomycin .

Table 1: Anticancer Activity of Related Piperidine Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AFaDu5.6Induction of apoptosis
Compound BA549 (Lung Cancer)12.3Cell cycle arrest
Compound CMCF7 (Breast Cancer)8.9Inhibition of proliferation

Antimicrobial Activity

The sulfonamide moiety is well-known for its antimicrobial properties. Research indicates that compounds similar to this compound exhibit selective inhibition against Gram-positive bacteria. For example, a derivative was found to have a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis .

Table 2: Antimicrobial Efficacy of Related Compounds

Compound NameTarget BacteriaMIC (µM)
Compound DS. aureus15.625
Compound EE. faecalis62.5
Compound FMRSA31.108

The mechanism underlying the biological activity of this compound may involve the inhibition of key enzymes and pathways critical for cell survival and proliferation. For instance, sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antimicrobial effects . Additionally, the piperidine component may enhance interaction with specific protein targets associated with cancer cell proliferation.

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

  • Case Study on Anticancer Activity : A study involving a series of piperidine derivatives demonstrated that modifications at specific positions significantly enhanced their cytotoxic effects on various cancer cell lines.
  • Case Study on Antimicrobial Resistance : Another investigation focused on the antibacterial properties against resistant strains of bacteria, revealing that certain derivatives maintained efficacy despite prevalent resistance mechanisms.

Properties

IUPAC Name

3-chloro-2-methyl-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-14-17(21)6-3-7-18(14)29(27,28)22-13-15-8-11-24(12-9-15)20(26)16-5-4-10-23(2)19(16)25/h3-7,10,15,22H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEZCSIDFIAUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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